molecular formula C18H18N4O3S B2549801 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione CAS No. 377062-63-0

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2549801
CAS RN: 377062-63-0
M. Wt: 370.43
InChI Key: HYLOIXZVLGRCBW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione, also known as DPPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a purine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anticancer Properties and Computational Chemistry

Computational chemistry methods have been employed to investigate the anticancer properties of caffeinated complexes, including structures similar to purine derivatives. These studies focus on geometric parameters, IR spectrum, NMR spectrums, and molecular docking calculations, suggesting that certain complexes may exhibit significant anticancer activity, potentially surpassing that of cisplatin. Such investigations highlight the role of computational chemistry in identifying promising anticancer agents through the study of molecular structures and interactions (Sayın & Üngördü, 2018).

Synthesis and Characterization of Complex Molecules

Research into the synthesis and characterization of new compounds, including pyrrolo[2,3-d]pyrimidine derivatives and their bis-derivatives, showcases the vast potential of chemical synthesis in creating molecules with unique properties. These efforts involve multicomponent reactions catalyzed by ionic liquids, demonstrating the ability to efficiently produce compounds under mild conditions, which could have implications for pharmaceuticals and materials science (Rahmani et al., 2018).

Metal Ion Complexes and DNA Interaction

Studies on metal ion complexes with quinones and their interactions with DNA highlight the importance of these compounds in understanding biological processes and developing therapeutic agents. Such research delves into the binding modes, electron-transfer reactivity, and the potential for these complexes to interact with and cleave DNA, offering insights into the mechanisms of action of potential anticancer drugs (Yuasa, Suenobu, & Fukuzumi, 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione involves the condensation of 2,6-dioxopurine with 2-methyl-3-buten-2-ol, followed by the addition of phenacyl chloride and sodium sulfide to form the desired product.", "Starting Materials": [ "2,6-dioxopurine", "2-methyl-3-buten-2-ol", "phenacyl chloride", "sodium sulfide" ], "Reaction": [ "Step 1: Condensation of 2,6-dioxopurine with 2-methyl-3-buten-2-ol in the presence of a base such as potassium carbonate to form 1,3-dimethyl-7-prop-2-enylpurine-2,6-dione.", "Step 2: Addition of phenacyl chloride to the above product in the presence of a base such as triethylamine to form 1,3-dimethyl-8-phenacylpurine-2,6-dione.", "Step 3: Addition of sodium sulfide to the above product in the presence of a solvent such as DMF to form 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione." ] }

CAS RN

377062-63-0

Product Name

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C18H18N4O3S

Molecular Weight

370.43

IUPAC Name

1,3-dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C18H18N4O3S/c1-4-10-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)26-11-13(23)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

HYLOIXZVLGRCBW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C

solubility

not available

Origin of Product

United States

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